1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
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Overview
Description
1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and a dihydroisoquinoline moiety with methoxy groups at positions 6 and 7
Preparation Methods
The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps:
Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dichlorophenylacetic acid and furfural.
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Coupling of the furan and isoquinoline units: This step involves the formation of a carbon-carbon bond between the furan ring and the isoquinoline moiety, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one: This compound shares the furan ring and dichlorophenyl group but differs in the presence of a bromo substituent and ethanone moiety.
(2E)-3-[5-(m,p-dichlorophenyl)furan-2-yl]-1-arylprop-2-en-1-one: This compound features a similar furan ring and dichlorophenyl group but has a different arylprop-2-en-1-one structure.
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-25-19-9-12-7-8-24-21(15(12)11-20(19)26-2)18-6-5-17(27-18)14-4-3-13(22)10-16(14)23/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSCKAQLXJNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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